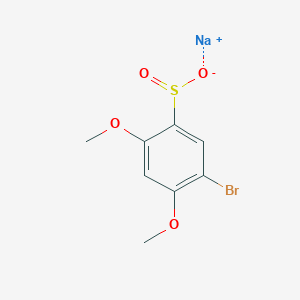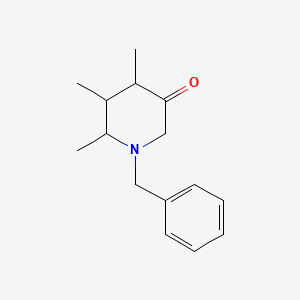
Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2,4-dimethoxybenzene. This process can be achieved through the reaction of the starting material with sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfinates and sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate involves its interaction with molecular targets through its sulfonate and bromine functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context. The compound’s sulfonate group is particularly reactive, allowing it to participate in a wide range of chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium p-toluenesulfinate
- Sodium benzenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 5-bromo-2,4-dimethoxybenzene-1-sulfinate is unique due to its bromine and methoxy substituents, which confer distinct chemical properties and reactivity compared to other sodium sulfinates. These substituents can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that other sulfinates may not be able to fulfill .
Propriétés
Formule moléculaire |
C8H8BrNaO4S |
|---|---|
Poids moléculaire |
303.11 g/mol |
Nom IUPAC |
sodium;5-bromo-2,4-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H9BrO4S.Na/c1-12-6-4-7(13-2)8(14(10)11)3-5(6)9;/h3-4H,1-2H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
YEQNKUJZZYLXBU-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC(=C(C=C1S(=O)[O-])Br)OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)
![2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)




![tert-butyl N-ethyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13178053.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178056.png)




![{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)

